20alpha-Dihydrocortisol

Übersicht

Beschreibung

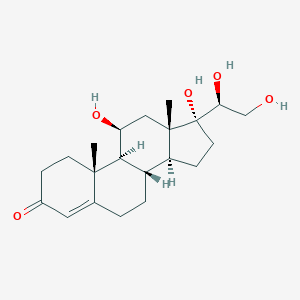

20alpha-Dihydrocortisol is a metabolite of cortisol, a steroid hormone involved in various physiological processes. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which catalyzes the reduction of progesterone and other corticosteroids. This enzyme is highly expressed in mouse ovaries and adrenals and has been studied for its role in parturition and adrenal gland function .

Synthesis Analysis

The synthesis of 20alpha-dihydrocortisol and related compounds involves enzymatic reactions. For instance, 20alpha-HSD is responsible for the catabolism of progesterone and 11-deoxycorticosterone, as demonstrated in studies involving mice. The enzyme's expression is restricted to the adrenal X-zone, which is a transient zone with an unknown function. The enzyme's activity is influenced by factors such as age, sex, and physiological states like pregnancy .

Molecular Structure Analysis

The molecular structure of compounds related to 20alpha-dihydrocortisol has been elucidated using various spectroscopic techniques. For example, a compound with a similar hydroxylation pattern, 9alpha,20-dihydroxyecdysone, was isolated from Silene italica ssp. nemoralis, and its structure was determined to have a cis-fused A/B ring junction .

Chemical Reactions Analysis

The chemical reactions involving 20alpha-dihydrocortisol and its precursors include the reduction of progesterone to 20alpha-dihydroprogesterone by 20alpha-HSD. This reaction is significant in T lymphocytes, where the enzyme is associated with the reduction of progesterone, potentially protecting embryonic thymocytes from high concentrations of the hormone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 20alpha-dihydrocortisol derivatives can be inferred from studies on similar compounds. For instance, the synthesis of various sulfates and double-conjugates of tetrahydrocorticosteroids has been described, highlighting the importance of selective protection and catalytic hydrogenation in the synthesis of these derivatives . Additionally, the metabolism of progesterone in AKR1C1-overexpressed cells was inhibited by salicylic acid-based inhibitors, indicating the significance of the enzyme's active site in the metabolism of corticosteroids .

Relevant Case Studies

Case studies involving 20alpha-dihydrocortisol include the measurement of its concentrations in maternal and fetal plasma near parturition in sheep. The levels of a related compound, 17alpha,20alpha-dihydroxypregn-4-en-3-one, increased significantly at the time of labor, suggesting a role in the parturition process . Another study on human placenta showed the formation of 5alpha-dihydroprogesterone from 5alpha-pregnan-3beta/alpha-ol-20-ones, indicating the placenta's role in the metabolism of progesterone and its derivatives .

Wissenschaftliche Forschungsanwendungen

1. Role in Placental Metabolism

20alpha-Dihydrocortisol has been identified as a significant metabolite in the placental metabolism of cortisol. In a study conducted on the isolated human placental lobule, it was found that cortisol is mainly metabolized to cortisone, with a significant production of 20alpha-dihydrocortisol and other metabolites. This research highlights the complex metabolic pathways of cortisol in the placenta (Dodds et al., 1997).

2. Involvement in Adrenal Function

20alpha-Dihydrocortisol is also involved in adrenal functions. A study on mice showed that 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), an enzyme that catabolizes progesterone and 11-deoxycorticosterone, is restricted to a specific zone in the adrenal gland. This enzyme's activity is closely associated with the presence of this zone, indicating its importance in adrenal physiology (Hershkovitz et al., 2007).

3. Potential Involvement in Hypertension

An abnormal increase in 20alpha-Dihydrocortisol has been observed in a patient with a hypertensive syndrome, suggesting a possible etiological relationship between the metabolic abnormality and the patient's condition. This indicates that variations in the metabolism of 20alpha-Dihydrocortisol could have significant implications in certain hypertensive disorders (Ulick et al., 1977).

4. Association with Parturition in Sheep

Elevated levels of 17alpha, 20alpha-dihydroxypregn-4-en-3-one, a related compound, were observed in maternal and fetal plasma near parturition in sheep. This suggests a role in the onset of labor, highlighting the importance of such metabolites in reproductive physiology (Flint et al., 1975).

5. Role in Immune Function

20alpha-Dihydrocortisol has been associated with immune function, particularly in T lymphocytes. Studies have identified 20alpha-HSD activity in T lymphocytes, suggesting that this enzyme and its products, like 20alpha-dihydrocortisol, may have a role in immune responses (Weinstein, 1977).

6. Relationship with Essential Hypertension

A study found differences in the metabolism of cortisol, including 20alpha- and 20beta- dihydrocortisol, in patients with essential hypertension compared to normotensive subjects. This indicates a potential link between altered metabolism of 20alpha-dihydrocortisol and essential hypertension (Kornel et al., 1975).

7. Protective Role in Fetus

20alpha-Dihydrocortisol, through the action of 20alpha-HSD, has been suggested to protect the fetus from the cytotoxic effects of progesterone. This is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development (Jayasekara et al., 2005).

Zukünftige Richtungen

The LC-MSn methodology developed for the determination of free cortisol and its metabolites, including 20alpha-Dihydrocortisol, has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids . This method could also be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .

Eigenschaften

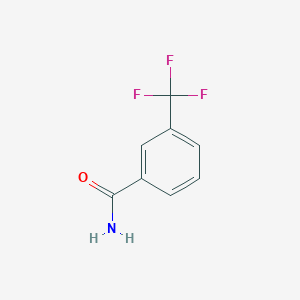

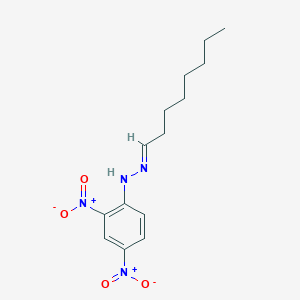

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20alpha-Dihydrocortisol | |

CAS RN |

1719-79-5 | |

| Record name | MLS002694142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.